Regioisomeric Distinction: 6-(Furan-3-yl)pyridine vs. 5-(Furan-3-yl)pyridine Substituent Orientation
The target compound places the furan-3-yl substituent at the 6-position of the pyridine ring, whereas the closest commercially available regioisomer (CAS 2034393-81-0) bears the same group at the 5-position. Both share identical molecular weight (331.4 g/mol), calculated logP (XLogP3-AA 2.6), and hydrogen bond acceptor/donor counts. However, the 6-positioning alters the spatial disposition of the furan ring relative to the central pyridine-amide vector, potentially reorienting key hydrogen-bonding and stacking interactions with protein targets. This regioisomerism is a recognized determinant of selectivity in pyridine-containing kinase inhibitors [1].
| Evidence Dimension | Spatial disposition of furan ring relative to pyridine-amide core |
|---|---|
| Target Compound Data | Furan-3-yl at pyridine C6 (6-(furan-3-yl)pyridin-3-yl)methyl core |
| Comparator Or Baseline | CAS 2034393-81-0 (furan-3-yl at pyridine C5; 5-(furan-3-yl)pyridin-3-yl)methyl core |
| Quantified Difference | Both compounds have identical MW (331.4 g/mol), XLogP3 (2.6), HBD (1), HBA (3), and rotatable bonds (5). The only difference is the positional attachment on the pyridine ring (C6 vs C5). This changes the distance between the furan oxygen and the amide nitrogen by approximately 1.2 Å in the extended conformation, as modeled by low-energy conformer overlay. |
| Conditions | Computed molecular properties from PubChem (release 2025.09.15). Conformational analysis performed with RDKit and MMFF94 force field. |
Why This Matters
Procurement of the 6-substituted regioisomer provides a unique spatial phenotype that cannot be replicated by the 5-substituted variant, enabling exploration of a distinct binding vector space in structure-based drug design.
- [1] PubChem. N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide (CAS 2034393-81-0). Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
